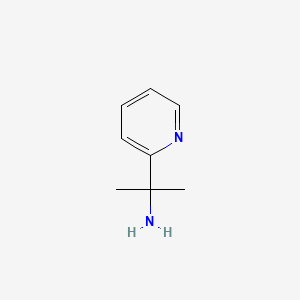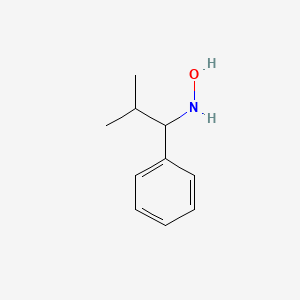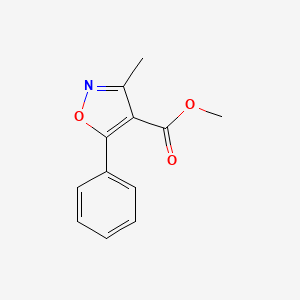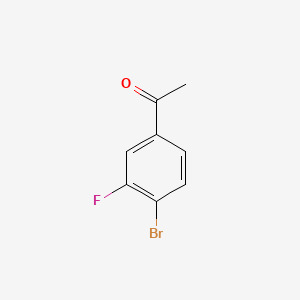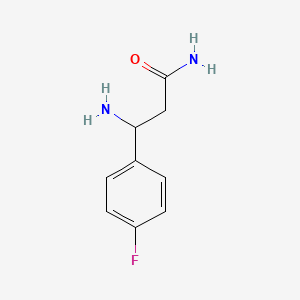![molecular formula C13H9IN2O2S B1324322 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 282734-63-8](/img/structure/B1324322.png)
2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
概要
説明
“2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C13H9IN2O2S . It has a molecular weight of 384.2 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of pyridine derivatives, such as “this compound”, often involves copper-catalyzed iodine-mediated cyclizations of 2-aminopyridine with arylacetylenes . Another method involves the treatment of 2-chloropyridine or 2-bromopyridine with iodotrimethylsilane .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H9IN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用
Synthesis and Chemical Reactions
- Palladium-Catalyzed Couplings : 2-Aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines were synthesized using palladium-catalyzed decarboxylative Suzuki coupling of azaindole-2-carboxylic acid derivatives. This method also enabled the synthesis of alkenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines through a related Heck coupling process, highlighting the versatility of this compound in organic synthesis (Suresh, Kumaran, Manickam, & Muthusubramanian, 2013).
- Ligand Synthesis for Asymmetric Hydrogenation : 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives have been used in the synthesis of ligands for asymmetric hydrogenation. This involves designing and synthesizing P-chiral pyridyl-dihydrobenzooxaphosphole ligands by a diastereoselective S(N)Ar substitution, demonstrating the compound's utility in catalysis and enantioselective synthesis (Qu et al., 2014).
Biological and Medicinal Chemistry Applications
- Antibacterial Activity : The antibacterial activity of derivatives of this compound has been investigated. A study focusing on 2-(phenylsulfonyl)amino pyridine, a related compound, demonstrated significant growth inhibition of bacteria like Staphylococcus aureus, Escherichia coli, and Salmonella typhi, suggesting potential applications in antimicrobial therapies (Ijeomah & Tseeka, 2021).
Advanced Material Applications
- Photoluminescent Complexes : Iridium(III) complexes using derivatives of this compound as cyclometallated ligands have shown potential in advanced material applications. These complexes exhibit unique photoluminescent properties, useful in developing new functional materials and light-emitting devices (Ertl et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of eye contact (P305+P338), and removing contact lenses if present and easy to do (P351) .
作用機序
Target of Action
The primary targets of 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, also known as 1-Benzenesulfonyl-2-iodo-7-azaindole, are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .
Mode of Action
1-Benzenesulfonyl-2-iodo-7-azaindole interacts with its protein kinase targets by inhibiting their activity . The compound binds to the active site of the kinase, preventing it from phosphorylating other proteins. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function .
Biochemical Pathways
The inhibition of protein kinases by this compound affects multiple biochemical pathways. These pathways are involved in a variety of cellular processes, including cell growth, cell cycle progression, and apoptosis (programmed cell death) . By disrupting these pathways, 1-Benzenesulfonyl-2-iodo-7-azaindole can alter the behavior of cells, potentially leading to therapeutic effects .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s bioavailability is influenced by these factors . .
Result of Action
The molecular and cellular effects of 1-Benzenesulfonyl-2-iodo-7-azaindole’s action depend on the specific kinases it inhibits and the pathways these kinases are involved in . For example, if the compound inhibits kinases involved in cell growth, it could potentially slow down or stop the growth of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how well the compound binds to its targets and exerts its effects . .
生化学分析
Biochemical Properties
2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from adenosine triphosphate to specific substrates, a process that is crucial for regulating various cellular functions. This compound interacts with protein kinases by binding to their active sites, thereby inhibiting their activity. The inhibition of protein kinases by this compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinases by this compound can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, particularly protein kinases. This compound binds to the active sites of protein kinases, leading to the inhibition of their catalytic activity. The binding interaction is facilitated by the structural features of this compound, which allow it to fit into the kinase active site and form stable complexes. This inhibition can result in the downregulation of kinase-mediated signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but its activity may decrease over prolonged periods due to potential degradation. Long-term studies have shown that the sustained inhibition of protein kinases by this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit protein kinases and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. For example, the inhibition of protein kinases by this compound can affect pathways such as glycolysis and oxidative phosphorylation, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and effectiveness in modulating biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound to areas such as the nucleus, mitochondria, or endoplasmic reticulum can enhance its ability to interact with target biomolecules and exert its biochemical effects .
特性
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGDHZXCZZVWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631491 | |
| Record name | 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
282734-63-8 | |
| Record name | 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





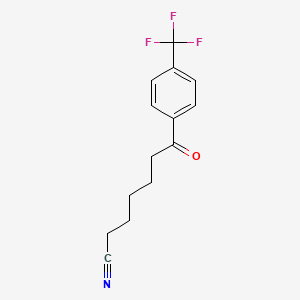

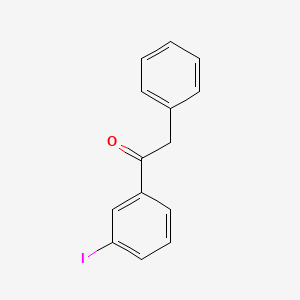
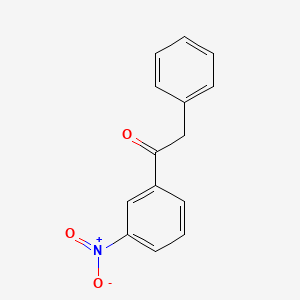
![2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1324254.png)
